molecular formula C18H16N2O6 B3705547 2-(4-nitrophenyl)-2-oxoethyl 2-(propionylamino)benzoate

2-(4-nitrophenyl)-2-oxoethyl 2-(propionylamino)benzoate

Cat. No.: B3705547
M. Wt: 356.3 g/mol
InChI Key: JWKDQMFMASXOJI-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a nitrophenyl group, an oxoethyl group, and a propionylamino benzoate group . These groups are common in various organic compounds and can contribute to the compound’s properties and reactivity .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 2-(4-nitrophenyl)benzofuran have been synthesized for specific applications like two-photon uncaging using near-IR light . The synthesis of these compounds often involves multi-step reactions and the use of various catalysts .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. For instance, 4-Nitrophenyl benzoate, a related compound, has a molecular formula of C13H9NO4 .


Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on its structure and the conditions. For example, nitrophenyl compounds have been used in the catalytic reduction of 4-nitrophenol . They can also undergo hydrolysis reactions, as seen in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, 4-Nitrophenyl benzoate has an average mass of 243.215 Da .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, in the case of 2-(4-nitrophenyl)benzofuran, it was designed for two-photon (TP) uncaging using near-IR light .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. For example, nitrophenol compounds can be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The future directions for this compound would depend on its potential applications. For instance, nitrophenyl compounds have been used in various areas of research, including the development of new chromophores , the study of catalytic reduction , and the analysis of biocatalytic hydrolysis .

Properties

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 2-(propanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-17(22)19-15-6-4-3-5-14(15)18(23)26-11-16(21)12-7-9-13(10-8-12)20(24)25/h3-10H,2,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKDQMFMASXOJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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